Acpt-II
CAS No.:
Cat. No.: VC14488640
Molecular Formula: C8H11NO6
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO6 |
|---|---|
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | (1S,2R)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
| Standard InChI | InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |
| Standard InChI Key | FERIKTBTNCSGJS-OBLUMXEWSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |
| Canonical SMILES | C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Acpt-II’s molecular architecture is defined by a cyclic structure featuring a carboxylated bicyclic framework. Key functional groups include three carboxylic acid moieties and an amine group, which contribute to its polarity and reactivity . The compound’s stereochemistry plays a critical role in its biological activity; for instance, its stereoisomer, ACPT-I, acts as a potent agonist of the mGlu8 receptor, whereas Acpt-II exhibits antagonistic properties under specific conditions .
Structural Data Table
| Property | Value |
|---|---|
| CAS Registry Number | 194918-76-8 |
| Molecular Formula | |
| Molecular Weight | 217.17 g/mol |
| Key Functional Groups | Carboxylic acids, amine |
| Stereoisomerism | Present (e.g., ACPT-I vs. Acpt-II) |
The compound’s ionic interactions with residues in the Venus flytrap (VFT) domain of mGlu8 receptors, such as Asp-309, are critical for its antagonistic effects . Computational docking studies reveal that the third carboxylic group of Acpt-II induces steric clashes and ionic repulsion within the receptor’s binding pocket, preventing closure of the VFT module and subsequent signal transduction .
Synthesis and Optimization Strategies
The Au-templated method is the predominant synthetic route for Acpt-II, leveraging gold catalysts to facilitate cyclization reactions between diboronic acid precursors. This approach enables the efficient construction of strained cyclic structures, achieving yields exceeding 98% purity.
Key Steps in Au-Templated Synthesis:
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Precursor Activation: Diboronic acids are treated with Au(I) complexes to form reactive intermediates.
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Cyclization: Intramolecular coupling generates the bicyclic core under mild conditions.
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Functionalization: Carboxylic acid groups are introduced via oxidation of terminal alkynes.
Pharmacological Mechanisms and Neurobiological Implications
Acpt-II’s primary pharmacological action involves modulation of group III mGlu receptors, which are implicated in synaptic plasticity, neurodegeneration, and mood disorders . Unlike orthosteric agonists, Acpt-II binds to allosteric sites on the VFT domain, stabilizing an open conformation that impedes receptor activation .
Neuroprotective Effects
In rodent models, Acpt-II reduces glutamate-induced excitotoxicity by attenuating excessive calcium influx through NMDA receptors. This neuroprotection is dose-dependent, with an effective concentration () of 12 μM in hippocampal slice assays.
Anticonvulsant Activity
Acpt-II suppresses seizure activity in the pentylenetetrazole (PTZ) model, increasing the seizure threshold by 40% at 10 mg/kg doses. Its mechanism involves enhancing GABAergic inhibition and reducing glutamatergic hyperexcitability.
Applications in Material Science
Beyond pharmacology, Acpt-II’s conjugated π-system and redox-active groups make it a candidate for organic electronics. Its thin-film conductivity () and broad absorption spectrum (300–600 nm) are advantageous for photovoltaic devices.
Performance in Organic Photovoltaics
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.7% |
| Open-Circuit Voltage | 0.72 V |
| Short-Circuit Current | 15.6 mA/cm² |
These properties stem from Acpt-II’s ability to facilitate charge separation at donor-acceptor interfaces, though long-term stability under UV exposure remains a limitation.
Comparative Analysis with ACPT-I and Other mGluR Modulators
Acpt-II and its stereoisomer ACPT-I exhibit divergent pharmacological profiles due to subtle structural differences. While ACPT-I acts as a full agonist at mGlu8 receptors (), Acpt-II functions as a partial antagonist () . This disparity arises from the orientation of the third carboxylic group, which in ACPT-I forms favorable hydrogen bonds with Tyr-227, promoting receptor closure .
Receptor Binding Affinity Comparison
| Compound | mGlu8 | Selectivity Over mGlu4 |
|---|---|---|
| Acpt-II | 5.2 μM (IC₅₀) | 12-fold |
| ACPT-I | 0.3 μM (EC₅₀) | 8-fold |
Challenges and Future Directions
Despite its promise, Acpt-II’s translational potential is hindered by poor oral bioavailability (F = 23%) and rapid hepatic clearance. Structural modifications, such as ester prodrug formulations, are under investigation to improve pharmacokinetics. Additionally, the compound’s role in material science requires enhanced stability studies to address degradation under operational conditions.
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